N-(6-Bromo-8-ethylquinolin-5-yl)benzamide N-(6-Bromo-8-ethylquinolin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 95813-71-1
VCID: VC8335602
InChI: InChI=1S/C18H15BrN2O/c1-2-12-11-15(19)17(14-9-6-10-20-16(12)14)21-18(22)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,21,22)
SMILES: CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br
Molecular Formula: C18H15BrN2O
Molecular Weight: 355.2 g/mol

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide

CAS No.: 95813-71-1

Cat. No.: VC8335602

Molecular Formula: C18H15BrN2O

Molecular Weight: 355.2 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide - 95813-71-1

Specification

CAS No. 95813-71-1
Molecular Formula C18H15BrN2O
Molecular Weight 355.2 g/mol
IUPAC Name N-(6-bromo-8-ethylquinolin-5-yl)benzamide
Standard InChI InChI=1S/C18H15BrN2O/c1-2-12-11-15(19)17(14-9-6-10-20-16(12)14)21-18(22)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,21,22)
Standard InChI Key FHTFERILWCRLIV-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br
Canonical SMILES CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

N-(6-Bromo-8-ethylquinolin-5-yl)benzamide consists of a quinoline backbone substituted at positions 5, 6, and 8. The quinoline nucleus (C₉H₆N) is modified as follows:

  • Position 5: Benzamide group (-NHCOC₆H₅)

  • Position 6: Bromine atom

  • Position 8: Ethyl group (-CH₂CH₃)

This substitution pattern creates a sterically hindered environment, influencing its reactivity and intermolecular interactions . The bromine atom enhances electrophilic substitution potential, while the benzamide group introduces hydrogen-bonding capabilities critical for biological targeting .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
CAS Registry Number95813-71-1
Molecular FormulaC₁₈H₁₅BrN₂O
Molecular Weight355.23 g/mol
Exact Mass354.0312 Da
Topological Polar Surface58.2 Ų
LogP (Octanol-Water)4.12 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, quinoline N, methoxy O)

Data derived from PubChem analogues and computational predictions .

Spectroscopic Signatures

While experimental spectral data for N-(6-Bromo-8-ethylquinolin-5-yl)benzamide is unavailable, related compounds provide insight:

  • ¹H NMR: Expected signals include a singlet for the amide proton (δ 10.2–10.8 ppm), aromatic protons in the quinoline ring (δ 7.5–9.0 ppm), and ethyl group resonances (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .

  • IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Br vibration) .

  • Mass Spectrometry: Molecular ion peak at m/z 354/356 (3:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .

Synthesis and Reaction Pathways

Proposed Synthetic Route

The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)benzamide likely involves multi-step functionalization of a pre-brominated quinoline precursor. A plausible pathway, extrapolated from methods in , includes:

  • Quinoline Bromination:
    Electrophilic bromination of 8-ethylquinolin-5-amine using N-bromosuccinimide (NBS) in dichloromethane yields 6-bromo-8-ethylquinolin-5-amine.

  • Amide Coupling:
    Reaction with benzoyl chloride in the presence of a base (e.g., pyridine) forms the target benzamide.

    6-Bromo-8-ethylquinolin-5-amine+Benzoyl chlorideBaseN-(6-Bromo-8-ethylquinolin-5-yl)benzamide\text{6-Bromo-8-ethylquinolin-5-amine} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{N-(6-Bromo-8-ethylquinolin-5-yl)benzamide}

Optimization Considerations

  • Catalysis: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve yields in bromoarene amidation .

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics .

  • Temperature: Reactions typically proceed at 80–100°C under inert atmospheres to prevent decomposition .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to high LogP; soluble in DMSO (50 mg/mL) and dichloromethane .

  • Stability: Stable under ambient conditions but susceptible to photodegradation; storage at -20°C in amber vials recommended .

Hypothesized Bioactivity

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For N-(6-Bromo-8-ethylquinolin-5-yl)benzamide:

  • Anticancer Potential: Molecular docking studies of analogous compounds show affinity for kinase domains (e.g., binding energy ≤ -9.0 kcal/mol to EGFR) .

  • Antimicrobial Activity: The bromine and ethyl groups may disrupt microbial cell membranes, akin to chloroquine derivatives .

Table 2: Comparative Binding Energies of Quinoline Analogues

CompoundTarget ProteinBinding Energy (kcal/mol)
5h (from )3ERT-9.39
NSC174084 (from )HDAC8-8.72
Hypothesized TargetEGFR-8.9 (predicted)

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .

  • TLC: Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ≈ 0.45 .

Spectroscopic Confirmation

  • X-ray Crystallography: Unavailable for this compound, but related structures show planar quinoline rings with dihedral angles <10° between substituents .

Applications and Industrial Relevance

Pharmaceutical Development

As a kinase inhibitor candidate, this compound could target:

  • Oncology: Tyrosine kinase inhibition in breast and lung cancers .

  • Neurodegeneration: Amyloid-β aggregation modulation in Alzheimer’s models .

Material Science

  • Organic Semiconductors: The conjugated quinoline system may enable hole-transport properties in OLEDs .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count .

  • In Vivo Studies: Evaluate pharmacokinetics in murine models.

  • Computational Modeling: Predict metabolite pathways using DFT and QSAR .

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